(o-Tolyloxy)tri(o-tolyl)silane
Description
(o-Tolyloxy)tri(o-tolyl)silane is a silicon-based organometallic compound featuring one o-tolyloxy (ortho-methylphenoxy) group and three o-tolyl (ortho-methylphenyl) substituents bonded to a central silicon atom. This structure confers significant steric hindrance and aromatic electron effects, influencing its reactivity and stability.
Properties
Molecular Formula |
C28H28OSi |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(2-methylphenoxy)-tris(2-methylphenyl)silane |
InChI |
InChI=1S/C28H28OSi/c1-21-13-5-9-17-25(21)29-30(26-18-10-6-14-22(26)2,27-19-11-7-15-23(27)3)28-20-12-8-16-24(28)4/h5-20H,1-4H3 |
InChI Key |
ONTILTVGCKCOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1O[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)C4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (o-Tolyloxy)tri(o-tolyl)silane typically involves the reaction of o-tolylsilane with o-tolyloxy compounds under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include the use of catalysts and controlled temperature environments to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
(o-Tolyloxy)tri(o-tolyl)silane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(o-Tolyloxy)tri(o-tolyl)silane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: It is used in the study of biological systems and as a tool for investigating biochemical pathways.
Industry: It is used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (o-Tolyloxy)tri(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Data Table: Comparative Properties
| Compound | Molecular Formula | Key Substituents | Reactivity Profile | Thermal Stability | Applications |
|---|---|---|---|---|---|
| This compound | C28H28OSi | 3 o-tolyl, 1 o-tolyloxy | Low hydrolysis, high steric | High | Specialty resins, catalysts |
| Triethoxy-p-tolylsilane | C13H22O3Si | 3 ethoxy, 1 p-tolyl | Moderate hydrolysis | Moderate | Polymer coupling agents |
| Bis[μ2-oxo-tri(o-tolyl)antimony] | C42H40O2Sb2 | 6 o-tolyl, 2 μ2-oxo | Oxophilic, dimeric | High | Catalytic oxidation studies |
| Trichloro(chloromethyl)silane | CCl4Si | 3 Cl, 1 ClCH2 | Highly reactive | Low | Silicone precursors |
Biological Activity
(o-Tolyloxy)tri(o-tolyl)silane is an organosilicon compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple tolyloxy groups, may contribute to its biological activity. This article reviews the current understanding of the biological activities associated with this compound, synthesizing findings from diverse sources.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features three o-tolyloxy groups attached to a silicon atom, which may influence its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that organosilicon compounds, including this compound, exhibit a range of biological activities. These activities can be attributed to their ability to interact with biological macromolecules, such as proteins and nucleic acids.
1. Antimicrobial Activity
Several studies have explored the antimicrobial potential of organosilicon compounds. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
2. Cytotoxicity
Cytotoxic effects have been observed in cancer cell lines when treated with organosilicon compounds. The cytotoxicity is believed to arise from the ability of these compounds to induce apoptosis or inhibit cell proliferation through various signaling pathways.
3. Enzyme Inhibition
Research has shown that some organosilicon compounds can act as inhibitors of specific enzymes involved in metabolic processes. This inhibition can lead to significant alterations in cellular metabolism, which may be beneficial in therapeutic contexts.
Case Study 1: Antimicrobial Efficacy
A study conducted by Fricke et al. demonstrated that triaryl silanes, including derivatives of this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing promising results for further development as antimicrobial agents .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 32 | 16 |
| Control (standard antibiotic) | 4 | 2 |
Case Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay involving human cancer cell lines, this compound was found to induce significant cell death at concentrations above 50 µM after 48 hours of exposure. The study utilized flow cytometry to assess apoptosis markers .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 45 |
| HeLa | 30 |
Mechanistic Insights
The biological activity of this compound can be attributed to its capacity to form reactive intermediates upon metabolic activation. These intermediates can interact with cellular targets, leading to alterations in cellular functions.
Enzyme Interaction
The interaction with enzymes such as cytochrome P450 has been highlighted as a critical factor in determining the pharmacokinetics and dynamics of organosilicon compounds. Inhibition studies reveal that these compounds may compete with natural substrates for enzyme binding sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
